molecular formula C15H15N3O3S B2867285 2-((3-Cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide CAS No. 342594-57-4

2-((3-Cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide

Cat. No.: B2867285
CAS No.: 342594-57-4
M. Wt: 317.36
InChI Key: PDVFRINNCTUOJS-UHFFFAOYSA-N
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Description

2-((3-Cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide (CAS: 342594-57-4) is a tetrahydropyridine derivative featuring a cyano group at position 3, a 3-methoxyphenyl substituent at position 4, and a thioacetamide moiety at position 2. Its molecular formula is C₁₅H₁₅N₃O₃S, with a molar mass of 317.36 g/mol. Predicted physicochemical properties include a density of 1.37±0.1 g/cm³, boiling point of 624.5±55.0 °C, and pKa of 11.22±0.70, indicating moderate polarity and basicity .

Properties

IUPAC Name

2-[[5-cyano-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-21-10-4-2-3-9(5-10)11-6-14(20)18-15(12(11)7-16)22-8-13(17)19/h2-5,11H,6,8H2,1H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVFRINNCTUOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)NC(=C2C#N)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((3-Cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound features a unique structural arrangement that includes:

  • A cyano group
  • A methoxyphenyl group
  • A tetrahydropyridinyl moiety

This structural complexity contributes to its diverse reactivity and potential biological effects.

PropertyValue
Molecular Formula C22H21N3O4S
Molecular Weight 423.5 g/mol
IUPAC Name 2-{[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]thio}acetamide

Synthesis

The synthesis of this compound typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions such as:

  • Neat Methods : Stirring reactants at room temperature without solvents.
  • Steam Bath : Heating at 70°C for several hours.
  • Fusion Method : Conducting the reaction at elevated temperatures without solvents.

These methods ensure the formation of the desired product with varying yields depending on the conditions used.

Anticancer Properties

Recent studies have evaluated the cytotoxic activity of similar compounds against various cancer cell lines. For instance, derivatives with similar structural motifs have shown significant cytotoxicity against HeLa and MCF-7 cell lines. The IC50 values for these compounds ranged from 29 μM to 73 μM, indicating their potential as anticancer agents .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Binding to specific enzymes or receptors, modulating their activity.
  • Cell Cycle Interference : Inducing apoptosis in cancer cells through interference with cell cycle regulation.

Further research is required to elucidate the precise molecular targets and pathways involved in its biological activity.

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of related compounds on HeLa cells using MTT assays. Compounds exhibiting similar structural features were noted to have enhanced lipophilicity and improved interaction with biological targets .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related tetrahydropyridine derivatives demonstrated that modifications in the methoxy and cyano groups significantly influenced biological activity. This highlights the importance of structural optimization in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key comparisons are summarized below:

Structural and Functional Group Variations

Compound Name / ID Key Substituents Molecular Formula Molar Mass (g/mol) Key Features Reference
Target Compound 3-cyano, 4-(3-methoxyphenyl), thioacetamide C₁₅H₁₅N₃O₃S 317.36 Electron-donating methoxy group; moderate polarity
BI81765 (4-methylphenyl analog) 4-methylphenyl, 4-fluorophenyl C₂₁H₁₈FN₃O₂S 395.45 Increased hydrophobicity due to methyl/fluoro groups
Compound 23 () 4-(cyanomethyl)phenyl, triazinoindole core Not provided Not provided Triazinoindole moiety; >95% purity
Necrostatin-34 4-methylphenyl, thiazol-2-yl C₁₈H₁₆N₄O₂S₂ 384.48 Thiazole substituent; RIPK1 kinase inhibition activity
Compound 2 () 4,6-distyrylpyridine, 4-chlorophenyl Not provided Not provided Chlorophenyl group; synthesized via ethanol reflux (85% yield)
Compound 4a () 4-chlorophenyl, hydroxypyrimidine Not provided Not provided Hydroxypyrimidine core; 90.2% yield

Physicochemical Properties

  • Polarity : The target compound’s 3-methoxyphenyl group enhances electron density compared to electron-withdrawing groups (e.g., bromo in Compound 25 or chloro in Compound 2 ).
  • Solubility : Necrostatin-34’s solubility in DMSO (10 mM) suggests utility in biological assays, while the target compound’s predicted density (1.37 g/cm³) implies moderate crystallinity .

Key Contrasts and Insights

  • Electron-Donating vs. Withdrawing Groups : The target’s methoxy group contrasts with halogens (e.g., bromo in Compounds 25–27 ), which may alter metabolic stability or binding affinity.
  • Applications : While Necrostatin-34 has defined kinase inhibition, the target compound’s applications remain speculative, highlighting the need for targeted assays.

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